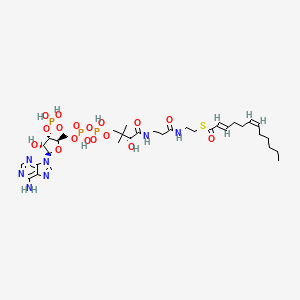
4'-Dihydroabscisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Dihydroabscisic acid belongs to the class of organic compounds known as abscisic acids and derivatives. These are terpene compounds containing the abscisic acid moiety, which is characterized by a 3-methylpenta-2, 4-dienoic acid attached to the C1 carbon of a 4-oxocyclohex-2-ene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in pulses. This makes this compound a potential biomarker for the consumption of this food product.
2-trans-4'-dihydroabscisic acid is an apo carotenoid sesquiterpenoid that is 2-trans-abscisic acid in which the keto group at position 4' has been reduced to the corresponding alcohol. It has a role as an Arabidopsis thaliana metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an apo carotenoid sesquiterpenoid, a tertiary allylic alcohol and a secondary allylic alcohol.
Wissenschaftliche Forschungsanwendungen
Metabolism in Plants
4'-Dihydroabscisic acid is involved in the metabolic processes of plants. Vaughan and Milborrow (1988) identified 4'-glucoside and glucose ester of 1′,4′-trans-diol of abscisic acid (ABA) as metabolites in tomato shoots, highlighting its role in plant metabolism and signaling. They found these metabolites in both natural and enantiomer forms, indicating a complex interaction within plant physiology (Vaughan & Milborrow, 1988).
Synthesis of Analogs
Lamb and Abrams (1990) demonstrated the synthesis of optically active cyclohexanone analogs of ABA, including dihydroabscisic acids. This research signifies the potential of dihydroabscisic acid derivatives in understanding and manipulating plant growth regulators (Lamb & Abrams, 1990).
Association with Endophytic Fungi
In a study on the endophytic fungus Nigrospora oryzae, Uzor et al. (2015) found a relationship between plant and fungal metabolites, including this compound. This suggests a metabolic partnership between plants and their associated fungi, indicating a role for dihydroabscisic acid in such symbiotic relationships (Uzor et al., 2015).
Identification in Various Plants
Research by Tietz (1985) and Adesomoju et al. (1980) identified this compound as a metabolite in pea seedlings and in the seeds of Vigna unguiculata. These findings extend the understanding of its presence and role in different plant species (Tietz, 1985) (Adesomoju et al., 1980).
Potential Applications in Green Chemistry
Yustiqvar et al. (2019) explored the use of green chemistry concepts in the acid-base context, which could be relevant for the study and application of compounds like this compound (Yustiqvar et al., 2019).
Role in Phytoremediation
Germaine et al. (2006) investigated the use of bacterial endophytes in enhancing phytoremediation, particularly for herbicides like 2,4-dichlorophenoxyacetic acid. This research could have implications for the role of this compound in environmental remediation processes (Germaine et al., 2006).
Eigenschaften
CAS-Nummer |
84026-26-6 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+ |
InChI-Schlüssel |
MWGXQVSTMXPXIW-WEYXYWBQSA-N |
Isomerische SMILES |
CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O |
SMILES |
CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |
Kanonische SMILES |
CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1254578.png)





![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)




](/img/structure/B1254595.png)